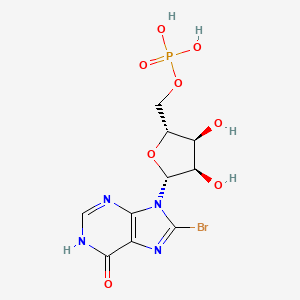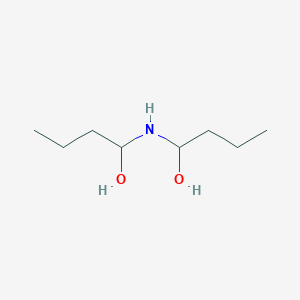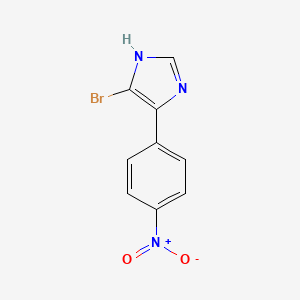
5-bromo-4-(4-nitrophenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-(4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a bromine atom at the 5th position and a nitrophenyl group at the 4th position of the imidazole ring. Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(4-nitrophenyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the bromination of 4-(4-nitrophenyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-4-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of 5-bromo-4-(4-aminophenyl)-1H-imidazole.
Oxidation: Formation of oxidized imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-(4-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials with specific properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-nitrophenyl)-1H-imidazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-bromo-1H-imidazole: Lacks the nitrophenyl group, reducing its potential biological activity.
4-(4-aminophenyl)-1H-imidazole: A reduced form with different chemical properties and biological activities.
Uniqueness
5-bromo-4-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
| 67453-40-1 | |
Molekularformel |
C9H6BrN3O2 |
Molekulargewicht |
268.07 g/mol |
IUPAC-Name |
5-bromo-4-(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6BrN3O2/c10-9-8(11-5-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) |
InChI-Schlüssel |
DCGWJYAVPKGVGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(NC=N2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


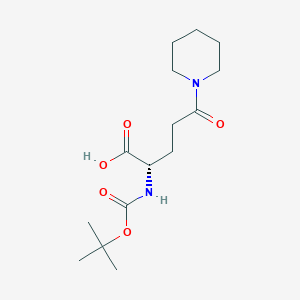


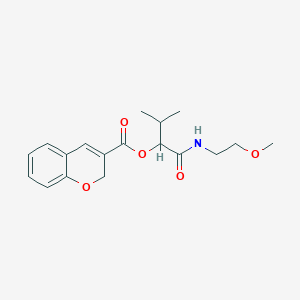
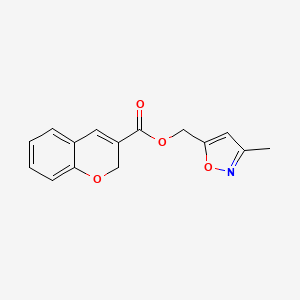

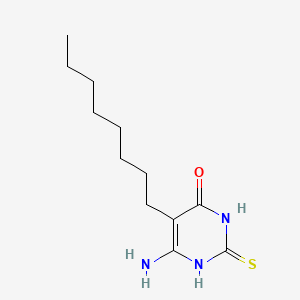
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)
